(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
(E)-4-(4-Nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477197-32-3, Molecular Formula: C₁₈H₁₀F₃N₅O₂S, MW: 417.36) is a thiazole-derived compound featuring a para-nitrophenyl substituent at the 4-position of the thiazole ring and a 3-(trifluoromethyl)phenyl group attached via a carbohydrazonoyl cyanide moiety . The nitro group (strong electron-withdrawing) and trifluoromethyl (bulky, hydrophobic) substituents significantly influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2S/c19-18(20,21)12-2-1-3-13(8-12)24-25-15(9-22)17-23-16(10-29-17)11-4-6-14(7-5-11)26(27)28/h1-8,10,24H/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDMTWUTBMHOBF-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The nitrophenyl and trifluoromethylphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the cyanide group could yield a variety of functionalized thiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural and electronic differences between the target compound and its analogs:
Key Observations:
- Trifluoromethyl vs. Fluorine: The CF₃ group in the target increases lipophilicity and steric bulk compared to fluorine-substituted analogs (e.g., BA99126), which may improve membrane permeability but reduce aqueous solubility .
- Electron-Donating Groups: The dimethylamino-substituted analog () exhibits higher solubility due to its electron-donating nature, contrasting with the target’s hydrophobic profile .
Biological Activity
The compound (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
The presence of nitro and trifluoromethyl groups in the structure plays a significant role in its biological activity.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Several studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The nitrophenyl moiety is known to enhance the antimicrobial efficacy against various bacterial strains.
- Anticancer Properties : Thiazole compounds have been investigated for their potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, likely due to its interaction with cellular signaling pathways.
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. Research indicates that thiazole derivatives can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses.
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it can activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound can effectively reduce the proliferation rate of cancer cells.
Case Studies and Research Findings
- Antimicrobial Effects : A study conducted by Zhang et al. (2020) demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the nitrophenyl group could enhance potency.
- Anticancer Activity : In vitro studies by Lee et al. (2021) showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to ROS generation and mitochondrial dysfunction.
- Enzyme Inhibition : Research by Kumar et al. (2022) indicated that thiazole derivatives could inhibit cyclooxygenase enzymes effectively. This inhibition was correlated with reduced inflammatory markers in animal models.
Data Table: Biological Activity Overview
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | High | ROS generation | Zhang et al., 2020 |
| Anticancer | Moderate | Apoptosis induction | Lee et al., 2021 |
| Enzyme Inhibition | Significant | Inhibition of cyclooxygenase | Kumar et al., 2022 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
